3-Amino-5-methylisoxazole

Overview

Description

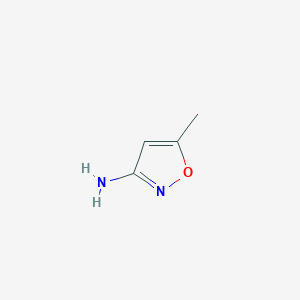

3-Amino-5-methylisoxazole is a heterocyclic compound with the molecular formula C4H6N2O. It is a significant intermediate in various chemical reactions and is known for its role in the biodegradation of sulfamethoxazole by Pseudomonas psychrophila . This compound is also formed during the photocatalytic degradation of sulfamethoxazole .

Mechanism of Action

Target of Action

3-Amino-5-methylisoxazole is a derivative of isoxazole, a nitrogen-containing heterocycle . It is an important intermediate in the synthesis of natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Mode of Action

It has been established that only the nh2-nucleophilic center of this compound takes part in the heterocyclizations with pyruvic acid derivatives .

Biochemical Pathways

This compound is a major intermediate formed during the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . It is also the intermediate formed during the photocatalytic degradation of sulfamethoxazole . The detection of this compound indicates that sulfamethoxazole was hydrolyzed at its linear chain end .

Pharmacokinetics

It is known that the compound is a major intermediate in the biodegradation of sulfamethoxazole , suggesting that it may be metabolized and excreted in a similar manner.

Result of Action

The result of the action of this compound is the formation of various heterocyclic compounds through reactions with other substances . For example, it has been used in the synthesis of naphtho[1,2-e][1,3]oxazines , a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones , and hydroxylamines of sulfadiazine and sulfamethoxazole .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biodegradation of sulfamethoxazole, which results in the formation of this compound, can be affected by temperature . Moreover, the compound’s reactivity can be influenced by the presence of other substances, such as pyruvic acid derivatives .

Biochemical Analysis

Biochemical Properties

3-Amino-5-methylisoxazole interacts with various enzymes and proteins in biochemical reactions. It is known to be a major intermediate in the biodegradation of sulfamethoxazole

Cellular Effects

It is known that this compound is produced during the degradation of sulfamethoxazole, which can influence cell function

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to be a stable intermediate in the degradation of sulfamethoxazole .

Metabolic Pathways

This compound is involved in the metabolic pathway of sulfamethoxazole degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetate and acetonitrile in the presence of a metal alkali to form acetyl acetonitrile. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of readily available raw materials and avoids the use of hazardous solvents like chloroform or carbon tetrachloride. The process typically includes steps such as the formation of acetyl acetonitrile, followed by hydrazone formation and ring closure .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylisoxazole undergoes various chemical reactions, including heterocyclizations, condensations, and nucleophilic substitutions. It is particularly reactive in heterocyclizations involving pyruvic acid derivatives .

Common Reagents and Conditions:

Heterocyclizations: Involves pyruvic acid derivatives, often under acidic or basic conditions.

Condensations: Typically involves aromatic aldehydes and pyruvic acid.

Nucleophilic Substitutions: Utilizes electrophilic reagents and can be activated by microwave irradiation or ultrasonication.

Major Products:

Furanones and Pyrrolones: Formed during heterocyclizations with pyruvic acid derivatives.

Isoxazolopyridines: Result from reactions with ethyl 4-aryl-2-oxobut-3-enoate in the presence of scandium triflate.

Scientific Research Applications

3-Amino-5-methylisoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Amino-3-methylisoxazole: Shares a similar structure but differs in the position of the amino group.

3-Aminoisoxazole: Lacks the methyl group present in 3-Amino-5-methylisoxazole.

3,5-Dimethylisoxazole: Contains an additional methyl group compared to this compound.

Uniqueness: this compound is unique due to its specific reactivity in heterocyclizations and its role as an intermediate in the biodegradation of sulfamethoxazole . Its ability to form various heterocyclic compounds makes it valuable in synthetic chemistry .

Biological Activity

3-Amino-5-methylisoxazole (3A5MI) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, particularly as a precursor for sulfonamide antibiotics. This article delves into the biological activity of 3A5MI, presenting research findings, case studies, and a comprehensive overview of its interactions with various biological systems.

3A5MI is characterized by its isoxazole ring structure, which contributes to its reactivity and biological properties. It can be synthesized through various methods, including the hydrolysis of ethyl-5-methyl-isoxazole-3-carbamate, yielding high purity and yield suitable for pharmaceutical applications . Its significance as a precursor for sulfonamide derivatives, such as sulfamethoxazole (SMX), highlights its importance in medicinal chemistry .

Antimicrobial Properties

One of the most notable biological activities of 3A5MI is its role as a precursor in the synthesis of sulfonamide antibiotics. Sulfamethoxazole, derived from 3A5MI, exhibits significant antibacterial activity against a range of pathogens. Studies have shown that sulfamethoxazole effectively reduces bacteremia rates in pediatric patients undergoing treatment for acute lymphoblastic leukemia (ALL), demonstrating the clinical relevance of compounds derived from 3A5MI .

Biodegradation Studies

Research has indicated that 3A5MI can be biodegraded by various bacterial strains, which utilize it as a carbon source. For instance, pure cultures of Ochrobactrum sp., Labrys sp., and Gordonia sp. have been shown to degrade 3A5MI efficiently under laboratory conditions. These strains demonstrated up to 100% degradation within 120 hours at specific concentrations . The biodegradation pathways often lead to the formation of other metabolites, such as hydroquinone and 4-aminophenol, indicating that 3A5MI can be part of complex microbial metabolic processes .

Chemotactic Responses

In addition to its biodegradation potential, 3A5MI has been observed to elicit chemotactic responses in certain bacterial strains. This suggests that it may play a role in microbial ecology by influencing bacterial movement toward nutrient sources or substrates . Such interactions may be crucial for bioremediation strategies aimed at reducing environmental contamination from pharmaceutical residues.

Table: Summary of Biological Activities of this compound

Case Studies

- Sulfamethoxazole Efficacy : A clinical study highlighted that children receiving prophylactic treatment with sulfamethoxazole showed significantly fewer infections, underscoring the effectiveness of antibiotics derived from 3A5MI in clinical settings .

- Microbial Biodegradation : In laboratory studies, bacterial cultures demonstrated varying efficiencies in degrading 3A5MI. For example, Labrys sp. achieved complete degradation at an initial concentration of 4 mg/L within 120 hours, showcasing the compound's susceptibility to microbial action .

Properties

IUPAC Name |

5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXGNGUVSHWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021631 | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow chips; [Alfa Aesar MSDS] | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-67-9 | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-ISOXAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54MJS11L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-amino-5-methylisoxazole?

A1: this compound has a molecular formula of C4H6N2O and a molecular weight of 98.10 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have characterized this compound using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, and HRMS. [, , , , ] These data help identify and confirm the structure of the compound and its derivatives.

Q3: How is this compound typically synthesized?

A3: A common synthetic approach involves reacting a nitrile compound, such as 2,3-dibromobutyronitrile, with hydroxyurea in an alkaline medium. [] Other methods, like the reaction of 4-nitrobenzenesulfonyl chloride with this compound followed by reduction, have also been utilized. []

Q4: What are some common reactions that this compound undergoes?

A4: this compound can participate in various reactions, including:

- Acylation: Reacting with acyl chlorides like 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides. []

- Condensation: Forming Schiff bases with aldehydes like salicylaldehyde and benzaldehyde derivatives. [, , ]

- Multicomponent reactions: Participating in Ugi and Groebke–Blackburn–Bienaymé reactions with aldehydes and isocyanides. []

- Cycloadditions: Reacting with benzonitrile oxides to form isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4,4]non-2-ene-8-ones. []

Q5: Can this compound undergo Boulton–Katritzky rearrangement?

A5: While this compound can be acylated by 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides, it doesn't undergo further Boulton–Katritzky rearrangement. []

Q6: What are the applications of this compound?

A6: this compound serves as a valuable building block in organic synthesis, particularly for creating various heterocyclic compounds. [, , , , , ] It's also an intermediate in the synthesis of sulfamethoxazole, a widely used antibiotic. [, ]

Q7: Does this compound possess any biological activity?

A7: While not inherently bioactive, its derivatives, like Schiff bases and metal complexes, have shown potential biological activities, including:

- Antibacterial activity: Some derivatives exhibit weak antimicrobial effects against both Gram-positive and Gram-negative bacteria. [, ]

- Anticancer activity: Certain isoxazole/pyrazole derivatives have demonstrated anticancer potential. []

- Antioxidant activity: Substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides have shown antioxidant properties in vitro. []

Q8: How is this compound relevant in environmental science?

A8: this compound is a significant byproduct of the microbial degradation of sulfamethoxazole, a widely used antibiotic frequently detected in wastewater. [, , , , ]

Q9: What methods are used to degrade this compound in the environment?

A9: Research has explored various degradation methods, including:

- Microbial degradation: Specific bacterial strains, like Microbacterium sp., can completely catabolize this compound. [, ]

- Photo-Fenton oxidation: This advanced oxidation process effectively degrades this compound. [, ]

Q10: How do different degradation methods impact the environment?

A10: While constructed wetlands effectively remove sulfamethoxazole, they can lead to an increase in antibiotic resistance genes (ARGs) like sul genes. [] Understanding the fate of these ARGs is crucial for evaluating the environmental impact of different degradation methods.

Q11: What analytical methods are used to study this compound?

A11: Various analytical methods are employed to characterize and quantify this compound and its derivatives:

- Spectroscopy: IR, UV-Vis, NMR (1H and 13C) for structural elucidation. [, , , , ]

- Chromatography: HPLC coupled with mass spectrometry (LC-MS) for identification and quantification. [, ]

- Isotope analysis: Carbon stable isotope analysis (CSIA) helps differentiate between biodegradation and photolysis pathways. []

Q12: What are the future directions in this compound research?

A12: Ongoing research focuses on:

- Developing efficient and environmentally friendly degradation methods for this compound in wastewater treatment. [, ]

- Exploring its potential as a building block for synthesizing novel compounds with improved biological activities. [, , ]

- Understanding the long-term ecological consequences of its presence as a sulfamethoxazole degradation product. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.